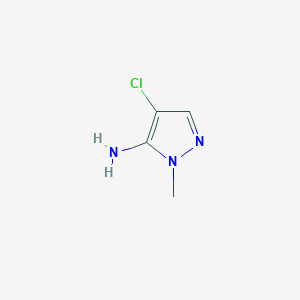

4-氯-1-甲基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-1-methyl-1H-pyrazol-5-amine” is a chemical compound that is commonly used in organic synthesis . It is a dark red solid at room temperature and has a certain solubility in chloroform and dichloromethane. It also dissolves in alcohol and highly polar dimethyl sulfoxide . This compound can be used as an intermediate in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of “4-Chloro-1-methyl-1H-pyrazol-5-amine” involves several steps. One of the methods involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions . Another method involves the reaction of Appel salt with 1H-pyrazol-5-amines .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazol-5-amine” has been studied using spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts. The supramolecular assembly is controlled by dispersion forces .

Chemical Reactions Analysis

The chemical reactions of “4-Chloro-1-methyl-1H-pyrazol-5-amine” have been studied. When the pyrazoles are N-1 methylated, the product ratio can be modified by adjusting the pH of the reaction medium: acidic conditions favor the formation of dithiazolylidenes, while basic conditions favor the formation of pyrazolo[3,4-c]isothiazoles .

Physical And Chemical Properties Analysis

“4-Chloro-1-methyl-1H-pyrazol-5-amine” is a solid at room temperature. It is off-white in color . The exact physical and chemical properties such as melting point, boiling point, and solubility in various solvents are not available in the retrieved papers.

科学研究应用

合成过程

- 亲核取代反应: 4-氯-1-甲基-1H-吡唑-5-胺在亲核取代反应中被用来在温和条件下创建5-烷基氨基和硫醚吡唑,产率高(Sakya & Rast, 2003)。

- 与Appel盐的反应: 它与Appel盐发生反应,导致产物如N-(4-氯-5H-1,2,3-二硫代-5-基亚甲基)-1H-吡唑-5-胺和吡唑并[3,4-c]异硫唑。产物比例可以通过调整反应介质的pH值进行修改(Koyioni et al., 2014)。

结构和分析研究

- X射线晶体学: 这种化合物用于结构分析,其中单晶X射线晶体学有助于理解分子结构并解决结构分配(Titi et al., 2020)。

- 化学选择性氨基化: 它参与了对4-氯喹啉的化学选择性氨基化,展示了该化合物在选择性化学反应中的作用(Shen et al., 2010)。

化学合成和反应

- 吡唑并嘧啶的合成: 它用于合成吡唑并嘧啶,表明其在创建具有潜在生物活性的化合物中的作用(Xu Li-feng, 2011)。

- Vilsmeier-Haack反应: 参与Vilsmeier-Haack反应以形成呋[2,3-c:5,4-c']二吡唑衍生物,展示了其在复杂化学过程中的实用性(Awad, 1992)。

衍生物合成和性质

- 席夫碱的合成: 该化合物用于合成席夫碱衍生物,有助于理解各种化合物中的互变异构(Amarasekara et al., 2009)。

- 吡唑酰硫脲衍生物的制备: 展示了其在合成具有潜在生物活性的新型吡唑酰硫脲衍生物中的用途(Wu et al., 2012)。

作用机制

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds are often used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Mode of Action

The amino group in 1-methyl-5-amino-pyrazole, a similar compound, is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that 4-Chloro-1-methyl-1H-pyrazol-5-amine might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 5-amino-pyrazoles can be used to construct diverse heterocyclic compounds, which are often found in many natural products such as vitamins, hormones, antibiotics, and dyes . These compounds can affect a wide variety of biochemical pathways depending on their specific structures and targets.

Pharmacokinetics

It’s known that 1-methyl-5-amino-pyrazole, a similar compound, is slightly soluble in chloroform and dichloromethane, and has some solubility in alcohol solvents and strongly polar dimethyl sulfoxide . This suggests that 4-Chloro-1-methyl-1H-pyrazol-5-amine might have similar solubility properties, which could impact its bioavailability.

Result of Action

It’s known that 5-amino-pyrazoles can be used to construct diverse heterocyclic compounds, which are often found in many natural products and drugs . These compounds can have a wide variety of molecular and cellular effects depending on their specific structures and targets.

属性

IUPAC Name |

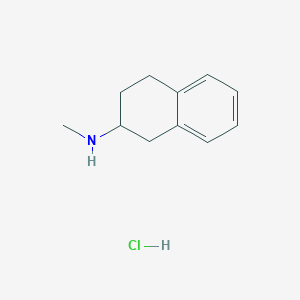

4-chloro-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQPYSOTIJRDQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549345 |

Source

|

| Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrazol-5-amine | |

CAS RN |

105675-84-1 |

Source

|

| Record name | 4-Chloro-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。